molecular formula C8H11ClFNO3 B6351759 Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate CAS No. 2368828-42-4

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

Cat. No.: B6351759
CAS No.: 2368828-42-4
M. Wt: 223.63 g/mol
InChI Key: LVTSIDRQQIOLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate typically involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Biological Activity

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate, with the chemical formula C8H9ClFNO2, is a derivative of benzoic acid that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound exhibits properties that may influence various enzymatic and receptor-mediated pathways, making it a candidate for further investigation in drug development and therapeutic applications.

This compound is characterized by the following structural features:

  • Amino Group : Positioned at the meta position (3) of the benzene ring, which can participate in nucleophilic reactions.
  • Fluorine Atom : Located at the para position (4), enhancing lipophilicity and possibly influencing binding interactions with biological targets.
  • Hydrochloride Form : The presence of hydrochloride enhances solubility in aqueous environments, facilitating biological assays.

The biological activity of methyl 3-amino-4-fluorobenzoate is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The fluorine atom may enhance the compound's stability and bioavailability, while the amino group can facilitate hydrogen bonding with target proteins .

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-amino-4-fluorobenzoate exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa, reducing biofilm formation and virulence factors .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit enzymes involved in bacterial DNA replication or metabolism, thereby exerting antibacterial effects. The specific interactions with target enzymes remain an area for further study, but initial findings suggest promising inhibitory activity against certain bacterial strains .

Case Studies and Research Findings

  • Study on Quorum Sensing Inhibition :
    • Objective : To evaluate the effect of similar compounds on biofilm formation.
    • Findings : Compounds demonstrated up to 50% reduction in biofilm formation at concentrations around 100 μM, indicating potential for use in treating biofilm-associated infections .
  • Enzyme Interaction Studies :
    • Objective : To assess enzyme inhibition capabilities.
    • Results : Compounds exhibited varying degrees of inhibition against bacterial gyrase and topoisomerase IV, with IC50 values indicating effective concentrations for therapeutic application .

Comparative Analysis

The following table summarizes key comparisons between methyl 3-amino-4-fluorobenzoate and other related compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Methyl 3-amino-4-fluorobenzoateAmino at 3, Fluoro at 4Antimicrobial, Enzyme InhibitionTBD
Methyl 4-amino-3-fluorobenzoateAmino at 4, Fluoro at 3Moderate AntimicrobialTBD
Methyl 2-amino-5-bromo-4-fluorobenzoateAmino at 2, Bromo at 5Enzyme InteractionTBD

Properties

IUPAC Name

methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSIDRQQIOLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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